molecular formula C15H22N2O3S B12508587 tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

Cat. No.: B12508587
M. Wt: 310.4 g/mol
InChI Key: WZHFWDNNSKXSLY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H22N2O3S. It is commonly used as a building block in the synthesis of various organic molecules, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

tert-butyl 3-[(3-methylthiophene-2-carbonyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3S/c1-10-6-8-21-12(10)13(18)16-11-5-7-17(9-11)14(19)20-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,16,18)

InChI Key

WZHFWDNNSKXSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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